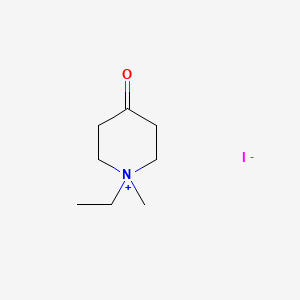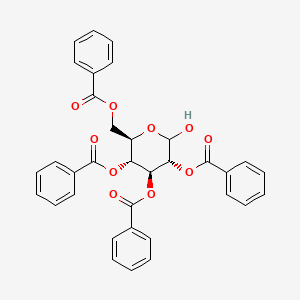
1-(1-chloroethyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-chloroethyl)-4-methoxybenzene is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where a chlorine atom and a methoxy group are attached to the benzene ring. This compound is known for its applications in various chemical processes and is characterized by its chlorine and methoxy functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-chloroethyl)-4-methoxybenzene typically involves the chlorination of 1-(4-methoxyphenyl)ethanol. This reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds via the formation of an intermediate chloroethyl ether, which is then converted to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1-(1-chloroethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-(1-ethyl)-4-methoxybenzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: 1-(1-hydroxyethyl)-4-methoxybenzene, 1-(1-aminoethyl)-4-methoxybenzene.
Oxidation: 1-(4-methoxyphenyl)ethanal, 1-(4-methoxyphenyl)ethanoic acid.
Reduction: 1-(1-ethyl)-4-methoxybenzene.
Scientific Research Applications
1-(1-chloroethyl)-4-methoxybenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other organic compounds.
Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: As a precursor in the synthesis of pharmaceutical agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-chloroethyl)-4-methoxybenzene involves electrophilic aromatic substitution reactions. The chlorine atom acts as an electrophile, which can be attacked by nucleophiles. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic substitution, making it more reactive .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(1-chloroethyl)-: Similar structure but lacks the methoxy group.
Benzene, 1-(1-chloroethenyl)-: Contains a double bond instead of a single bond in the ethyl group.
Benzene, 1-(1-chloroethyl)-4-hydroxy-: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
1-(1-chloroethyl)-4-methoxybenzene is unique due to the presence of both chlorine and methoxy groups, which impart distinct chemical reactivity and properties. The methoxy group enhances the electron density of the benzene ring, making it more susceptible to electrophilic substitution reactions compared to its analogs .
Properties
IUPAC Name |
1-(1-chloroethyl)-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBHVYBULNCPQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456520 |
Source


|
| Record name | Benzene, 1-(1-chloroethyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1538-89-2 |
Source


|
| Record name | Benzene, 1-(1-chloroethyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
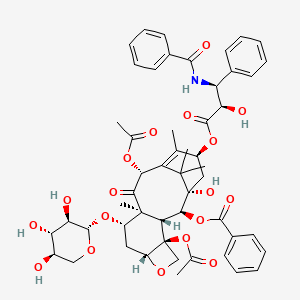
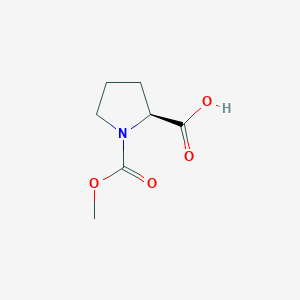
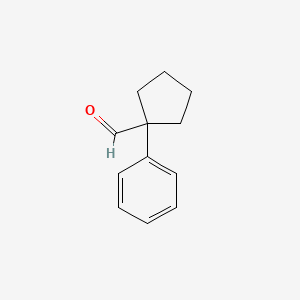
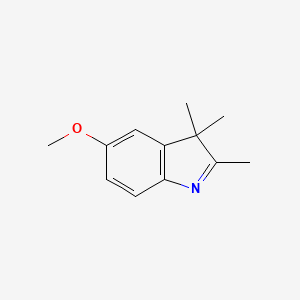
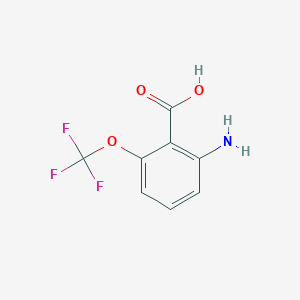

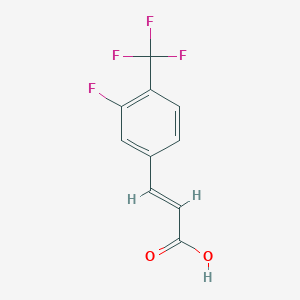

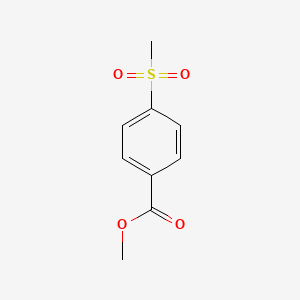
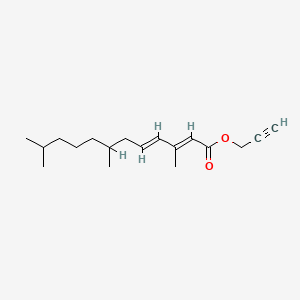
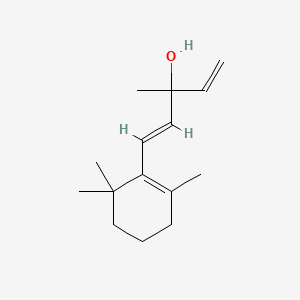
![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)
